2-Oxo-decahydroquinoline-4-carboxylic acid
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Overview
Description
2-Oxo-decahydroquinoline-4-carboxylic acid is a heterocyclic organic compound with a quinoline backbone.
Preparation Methods
The synthesis of 2-Oxo-decahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phase-transfer catalysis (PTC) to facilitate the alkylation reactions necessary for forming the quinoline ring . Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Chemical Reactions Analysis
2-Oxo-decahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the carboxylic acid group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-Oxo-decahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-decahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring structure allows it to bind effectively to these targets, influencing various biochemical pathways. This binding can result in the inhibition or activation of specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
2-Oxo-decahydroquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds have similar structural features but differ in their functional groups and biological activities.
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This compound shares a similar backbone but has different substituents, leading to variations in chemical reactivity and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h6-8H,1-5H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIFWTRFOOLYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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